Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

Description

The exact mass of the compound Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-bromo-2-(trifluoromethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-2-(trifluoromethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromo-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-4-3-6(11)5-8(7)17-10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAATKCEXCYIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668222 | |

| Record name | Ethyl 4-bromo-2-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933785-18-3 | |

| Record name | Ethyl 4-bromo-2-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

An In-Depth Technical Guide to Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

Executive Summary

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its structure incorporates three key features: an ethyl benzoate ester, a bromine atom at the para-position, and a trifluoromethoxy (-OCF₃) group ortho to the ester. This unique combination makes it a valuable and versatile building block in organic synthesis. The bromine atom serves as a reactive handle for cross-coupling reactions, the ester provides a site for further modification or hydrolysis, and the trifluoromethoxy group imparts unique electronic and metabolic properties. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, reactivity, and applications, with a focus on its utility for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. These identifiers and physical characteristics are crucial for reaction planning, purification, and safe handling.

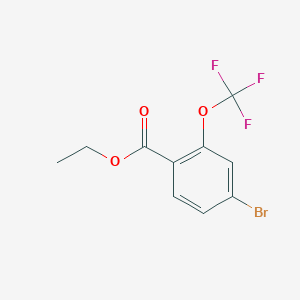

Caption: 2D Structure of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | Ethyl 4-bromo-2-(trifluoromethoxy)benzoate | [1] |

| CAS Number | 1186195-27-6 | [1][2] |

| Molecular Formula | C₁₀H₈BrF₃O₃ | [1] |

| Molecular Weight | 313.07 g/mol | [1] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [2] |

| Purity | Typically ≥95% | [2] |

| SMILES Code | O=C(OCC)C1=CC=C(Br)C=C1OC(F)(F)F | [1] |

| InChI Key | QDAATKCEXCYIPG-UHFFFAOYSA-N |[2] |

The Strategic Importance of the Trifluoromethoxy Group

In modern drug design, the incorporation of fluorine-containing functional groups is a key strategy to enhance a molecule's pharmacological profile.[3][4] The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation, which can increase a drug's half-life.[3]

-

Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +1.04). This property can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) characteristics.[5]

-

Electronic Effects: It is a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups and influence binding interactions with biological targets.[3]

-

Conformational Influence: Due to steric and electronic factors, the -OCF₃ group often orients itself orthogonally to an adjacent aromatic ring, which can enforce a specific three-dimensional conformation beneficial for target binding.[5]

The presence of this group in Ethyl 4-bromo-2-(trifluoromethoxy)benzoate makes it an attractive starting material for synthesizing novel compounds where these properties are desirable.[3][5]

Spectroscopic and Analytical Profile

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale and Comparative Insights |

|---|---|---|---|

| ¹H NMR (CDCl₃) | Aromatic Protons (3H) | δ 7.5-8.0 ppm | The aromatic protons will appear as complex multiplets. Their exact shifts are influenced by the deshielding effects of the bromine, ester, and trifluoromethoxy groups. Analogous structures like ethyl 4-bromobenzoate show aromatic signals in this region.[6][7] |

| Ethyl Methylene (-CH₂-) | δ ~4.4 ppm (quartet) | The quartet is due to coupling with the methyl protons. This region is characteristic for the methylene group of an ethyl ester.[8] | |

| Ethyl Methyl (-CH₃-) | δ ~1.4 ppm (triplet) | The triplet arises from coupling to the adjacent methylene group. This is a standard signature for an ethyl group.[8] | |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon (C=O) | δ ~165 ppm | The ester carbonyl carbon is typically found in this downfield region.[6] |

| Aromatic Carbons | δ 115-150 ppm | Six distinct signals are expected. The carbon bearing the -OCF₃ group will be significantly affected, and the carbon attached to bromine will also have a characteristic shift. The trifluoromethoxy carbon (CF₃) will appear as a quartet due to C-F coupling. | |

| Ethyl Methylene (-CH₂-) | δ ~61 ppm | Typical chemical shift for the -CH₂- carbon of an ethyl ester.[6] | |

| Ethyl Methyl (-CH₃-) | δ ~14 ppm | Characteristic upfield signal for the terminal methyl carbon.[6] | |

| IR Spectroscopy | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ | A strong, sharp absorption band characteristic of the ester carbonyl group.[9][10] |

| C-F Stretches | ~1100-1300 cm⁻¹ | Multiple strong bands are expected in this region, corresponding to the C-F stretching vibrations of the trifluoromethoxy group. | |

| C-O Stretch (Ester) | ~1250 cm⁻¹ | A strong band associated with the C-O single bond stretch of the ester. | |

| C-Br Stretch | ~500-600 cm⁻¹ | A weaker absorption in the fingerprint region. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 312/314 | Expect two peaks of nearly equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |

| | Key Fragments | m/z 283/285, 267/269, 185/187 | Fragments corresponding to the loss of an ethyl group (-C₂H₅), an ethoxy group (-OC₂H₅), and the trifluoromethoxy group (-OCF₃) are anticipated. |

Chemical Reactivity and Synthetic Utility

The true value of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate lies in its versatile reactivity, which allows for its elaboration into more complex molecular architectures. The three primary functional groups each offer distinct pathways for chemical modification.

Sources

- 1. 1186195-27-6|Ethyl 4-bromo-2-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]

- 2. ETHYL 4-BROMO-2-(TRIFLUOROMETHOXY)BENZOATE | 1186195-27-6 [sigmaaldrich.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Ethyl 4-bromobenzoate(5798-75-4) IR Spectrum [chemicalbook.com]

- 10. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate structure and IUPAC name

An In-depth Technical Guide to Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

Introduction: A Versatile Building Block in Modern Synthesis

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a halogenated aromatic ester that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a reactive bromine atom, a lipophilic and metabolically stable trifluoromethoxy group, and an ethyl ester handle—offers synthetic chemists a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic placement of its functional groups makes this compound an invaluable intermediate for creating complex molecular scaffolds, particularly in the synthesis of novel pharmaceutical agents and functional materials.

Chemical Structure and Nomenclature

The precise arrangement of substituents on the benzene ring is critical to the chemical reactivity and utility of this compound. Understanding its formal nomenclature and structure is the first step in harnessing its synthetic potential.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is ethyl 4-bromo-2-(trifluoromethoxy)benzoate .

Common synonyms and identifiers include:

-

4-Bromo-2-(trifluoromethoxy)benzoic acid ethyl ester

-

Benzoic acid, 4-bromo-2-(trifluoromethoxy)-, ethyl ester

Molecular Structure

The core of the molecule is an ethyl benzoate system. The aromatic ring is substituted at the C4 position with a bromine atom and at the C2 position with a trifluoromethoxy (-OCF₃) group.

Caption: 2D Structure of ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties is essential for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 1186195-27-6 | [1][2] |

| Molecular Formula | C₁₀H₈BrF₃O₃ | [1][2] |

| Molecular Weight | 313.07 g/mol | [1][2] |

| Physical Form | Pale-yellow to yellow-brown liquid | [2] |

| Purity | ≥95% | [2] |

| InChI Key | QDAATKCEXCYIPG-UHFFFAOYSA-N | [2] |

| Storage Conditions | 2-8 °C, inert atmosphere | [2] |

The Role of Key Functional Groups in Synthesis

The synthetic utility of ethyl 4-bromo-2-(trifluoromethoxy)benzoate stems directly from the properties of its substituents.

-

Trifluoromethoxy Group (-OCF₃): This group is a bioisostere of larger alkyl or halogen groups and is highly valued in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The -OCF₃ group is generally stable and does not participate in reactions, making it an ideal spectator group that modulates molecular properties.

-

Bromo Group (-Br): The bromine atom at the C4 position is the primary reactive site for synthetic elaboration. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[4][5] This reactivity allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of the molecular scaffold and the exploration of structure-activity relationships (SAR).

-

Ethyl Ester Group (-COOEt): The ester functionality serves as a versatile handle. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This allows for another dimension of structural modification late in a synthetic sequence.

Synthesis Protocol: Fischer Esterification

The most direct and common method for preparing ethyl 4-bromo-2-(trifluoromethoxy)benzoate is the Fischer esterification of its parent carboxylic acid, 4-bromo-2-(trifluoromethoxy)benzoic acid. This acid-catalyzed reaction with ethanol is a robust and scalable process.

Experimental Workflow

Caption: Workflow for the synthesis of ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-(trifluoromethoxy)benzoic acid (1.0 eq).

-

Reagent Addition: Add absolute ethanol (10-20 volumes), which serves as both the reactant and the solvent. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid monohydrate (TsOH·H₂O, ~0.05 eq).[6]

-

Heating and Monitoring: Heat the mixture to reflux (approximately 78°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for building them. Its value lies in its capacity to generate diverse libraries of compounds for screening.

-

Lead Optimization: In medicinal chemistry, the ability to rapidly modify a lead compound is essential. The bromo-substituent allows chemists to systematically introduce a wide variety of fragments via cross-coupling to probe the binding pocket of a target protein, thereby optimizing potency and selectivity.[5]

-

Synthesis of Heterocycles: The ester and bromo functionalities can be used in tandem to construct complex heterocyclic systems, which are privileged scaffolds in many approved drugs.

-

Materials Science: Fluorinated organic compounds are of great interest in materials science for creating polymers, liquid crystals, and organic electronic materials with enhanced thermal stability and unique electronic properties.[4] The trifluoromethoxy group imparts these desirable characteristics.

Safety and Handling

According to available safety data, ethyl 4-bromo-2-(trifluoromethoxy)benzoate is classified as harmful and an irritant.[2]

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

Conclusion

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a high-value, strategically functionalized building block for advanced chemical synthesis. The combination of a stable, property-modulating trifluoromethoxy group with a synthetically versatile bromine atom makes it an indispensable tool for researchers in drug discovery and materials science. Its straightforward synthesis and well-defined reactivity provide a reliable pathway for the creation of novel and complex molecular architectures.

References

-

PubChem. Benzoic acid, 4-amino-2-bromo-6-(trifluoromethyl)-, ethyl ester. Available at: [Link]

-

ResearchGate. how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Available at: [Link]

-

US EPA. Benzoic acid, 4-bromo-2-fluoro-, ethyl ester - Substance Details. Available at: [Link]

-

PubChem. Methyl-4-Bromo-2-(trifluoromethyl)benzoate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Available at: [Link]

-

PrepChem.com. Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. Available at: [Link]

-

PubChem. Ethyl 3-bromomethyl-4-(trifluoromethyl)benzoate. Available at: [Link]

-

ChemSrc. ethyl 4-bromo-3-(trifluoromethoxy)benzoate. Available at: [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. Available at: [Link]

- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

International Journal of Pharmacy and Pharmaceutical Sciences. AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING. Available at: [Link]

Sources

- 1. 1186195-27-6|Ethyl 4-bromo-2-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]

- 2. ETHYL 4-BROMO-2-(TRIFLUOROMETHOXY)BENZOATE | 1186195-27-6 [sigmaaldrich.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 6192-52-5 | Sigma-Aldrich [sigmaaldrich.com]

1H NMR and 13C NMR spectral data for Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

Introduction

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a polysubstituted aromatic compound featuring a unique combination of functional groups: an ethyl ester, a bromine atom, and a trifluoromethoxy group. Such molecules are of significant interest to researchers in medicinal chemistry and materials science as versatile synthetic building blocks. The precise arrangement of these substituents dictates the molecule's electronic properties and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate. We will delve into the experimental methodology, the assignment of signals, and the underlying chemical principles that govern the observed spectral features, providing a comprehensive resource for researchers working with this or structurally related molecules.

Molecular Structure and Numbering Scheme

To facilitate a clear and systematic analysis of the NMR spectra, the following IUPAC-compliant numbering scheme is used for the atoms in Ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

Caption: Molecular structure of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate with atom numbering.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon a well-defined experimental protocol. The procedures outlined below represent a standard methodology for the analysis of small organic molecules.

Sample Preparation

-

Mass Measurement : Accurately weigh approximately 10-20 mg of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

-

Solvation : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its well-characterized residual solvent signals.[1][2]

-

Internal Standard : Add tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).[3][4] Modern spectrometers can also lock onto the deuterium signal of the solvent, but TMS provides an absolute reference point.[1]

-

Transfer : Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

Spectra are typically acquired on a 400 MHz (or higher) spectrometer.

-

¹H NMR Spectroscopy :

-

Experiment : Standard single-pulse experiment (e.g., Bruker's 'zg30').

-

Spectral Width : ~16 ppm.

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 8-16, co-added to improve the signal-to-noise ratio.[5]

-

-

¹³C NMR Spectroscopy :

-

Experiment : Proton-decoupled single-pulse experiment (e.g., Bruker's 'zgpg30') to yield a spectrum with singlets for each unique carbon, simplifying interpretation.[4]

-

Spectral Width : ~240 ppm.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 128-1024, as the ¹³C isotope has a low natural abundance (~1.1%).[4]

-

Data Processing

-

Fourier Transformation : The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.[5]

-

Phasing : The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode.

-

Baseline Correction : A polynomial function is applied to correct for any baseline distortions.

-

Referencing : The spectrum is calibrated by setting the TMS peak to 0.00 ppm. The residual CHCl₃ peak in the ¹H spectrum (δ ≈ 7.26 ppm) and the CDCl₃ triplet in the ¹³C spectrum (δ ≈ 77.2 ppm) can serve as secondary references.[1][2]

-

Integration : The relative areas under the ¹H NMR peaks are calculated to determine the proton ratios.

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum is characterized by two main regions: the aliphatic signals of the ethyl group and the aromatic signals of the substituted benzene ring.

Table 1: Summary of ¹H NMR Data for Ethyl 4-bromo-2-(trifluoromethoxy)benzoate (Predicted data in CDCl₃ at 400 MHz)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H9 (-CH₃) | ~ 1.40 | Triplet (t) | 3H | ~ 7.1 |

| H8 (-CH₂) | ~ 4.42 | Quartet (q) | 2H | ~ 7.1 |

| H5 | ~ 7.45 | Doublet of doublets (dd) | 1H | J(ortho) ≈ 8.5, J(meta) ≈ 2.0 |

| H3 | ~ 7.50 | Doublet (d) | 1H | J(meta) ≈ 2.0 |

| H6 | ~ 7.85 | Doublet (d) | 1H | J(ortho) ≈ 8.5 |

Interpretation of ¹H Signals

-

Ethyl Group (H8, H9) : The spectrum displays the classic signature of an ethyl group.

-

The H9 methyl protons appear as a triplet around 1.40 ppm . The signal is split into a triplet by the two adjacent H8 methylene protons (n+1 = 2+1 = 3).[3]

-

The H8 methylene protons are shifted significantly downfield to approximately 4.42 ppm . This strong deshielding is caused by the adjacent electron-withdrawing oxygen atom of the ester functionality.[6] The signal is a quartet due to coupling with the three neighboring H9 methyl protons (n+1 = 3+1 = 4). The coupling constant for both signals is identical (~7.1 Hz), confirming they are coupled to each other.

-

-

Aromatic Region (H3, H5, H6) : The three protons on the benzene ring are chemically distinct due to the substitution pattern, giving rise to three separate signals. Their chemical shifts are influenced by the electronic effects of the substituents. The ester and trifluoromethoxy groups are strongly electron-withdrawing, while the bromine atom is moderately electron-withdrawing.[7][8]

-

H6 : This proton is ortho to the strongly electron-withdrawing carbonyl group of the ester, resulting in the most downfield shift to around 7.85 ppm . It appears as a doublet, split by its ortho-coupled neighbor H5 (J ≈ 8.5 Hz).

-

H3 : This proton is ortho to the trifluoromethoxy group and meta to the ester. It appears as a doublet around 7.50 ppm . The splitting is due to a small meta-coupling with H5 (J ≈ 2.0 Hz).

-

H5 : This proton is ortho to the bromine atom. It is shifted to approximately 7.45 ppm . Its signal is a doublet of doublets, arising from a large ortho-coupling to H6 (J ≈ 8.5 Hz) and a smaller meta-coupling to H3 (J ≈ 2.0 Hz).

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment.

Table 2: Summary of ¹³C NMR Data for Ethyl 4-bromo-2-(trifluoromethoxy)benzoate (Predicted data in CDCl₃ at 101 MHz)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Notes |

| C9 (-CH₃) | ~ 14.1 | Singlet | |

| C8 (-CH₂) | ~ 62.5 | Singlet | |

| C4 (C-Br) | ~ 120.5 | Singlet | Heavy atom effect.[9] |

| -OCF₃ | ~ 121.0 | Quartet (q) | ¹J(C-F) ≈ 259 Hz |

| C5 | ~ 125.8 | Singlet | |

| C1 | ~ 127.5 | Singlet | |

| C3 | ~ 128.9 | Singlet | |

| C6 | ~ 134.0 | Singlet | |

| C2 (C-OCF₃) | ~ 148.0 | Singlet | Deshielded by oxygen. |

| C7 (C=O) | ~ 164.5 | Singlet | Carbonyl carbon.[10] |

Interpretation of ¹³C Signals

-

Ethyl Group (C8, C9) : The methyl carbon C9 appears at the upfield end of the spectrum (~14.1 ppm ), typical for an sp³ hybridized carbon in an alkyl chain. The methylene carbon C8 is deshielded by the adjacent oxygen atom, shifting its resonance to ~62.5 ppm .

-

Carbonyl Carbon (C7) : The ester carbonyl carbon C7 gives a characteristic signal in the far downfield region at ~164.5 ppm , consistent with this functional group.[10]

-

Aromatic Carbons (C1-C6) :

-

C2 and C4 (Substituent-bearing carbons) : The carbon directly attached to the electronegative oxygen of the trifluoromethoxy group, C2 , is significantly deshielded and appears around 148.0 ppm . The carbon bearing the bromine atom, C4 , is found at ~120.5 ppm .

-

C6 : This carbon, ortho to the ester group, is found downfield at ~134.0 ppm .

-

C1, C3, C5 : The remaining aromatic carbons appear between 125-129 ppm . Precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.

-

-

Trifluoromethoxy Carbon (-OCF₃) : A key diagnostic signal is the carbon of the -OCF₃ group. It appears around 121.0 ppm and is split into a distinct quartet due to strong one-bond coupling (¹J C-F) with the three fluorine atoms.[11][12] The coupling constant is typically very large, on the order of 259 Hz. This quartet is an unmistakable indicator of the -CF₃ moiety.

Conclusion

The ¹H and ¹³C NMR spectra of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate provide a wealth of structural information that confirms its identity. The ¹H spectrum clearly resolves the signals for the ethyl group and the three distinct aromatic protons, with chemical shifts and coupling patterns dictated by the electronic influence of the ester, bromo, and trifluoromethoxy substituents. The ¹³C spectrum corroborates this structure, showing the expected number of carbon signals and, most diagnostically, the characteristic downfield quartet of the trifluoromethoxy carbon. This comprehensive spectral analysis serves as a robust benchmark for the identification and quality control of this important chemical intermediate.

References

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.

- Tordeux, M., Boumizane, L., Wakselman, C., & Plantier-Royon, R. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-23.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmacist. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Paquin, J. F., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1236.

- Arkin, M. R., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12709–12718.

- Wang, X., et al. (2019). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 24(18), 3358.

Sources

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

Introduction: The Rise of a "Super-Halogen" in Drug Design

An In-Depth Technical Guide to the Trifluoromethoxy Group in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among these, the trifluoromethoxy (-OCF3) group has garnered considerable attention for its unique and powerful modulation of molecular properties.[3] While less prevalent than its well-studied cousin, the trifluoromethyl (-CF3) group, the -OCF3 moiety offers a distinct and often superior combination of electronic, lipophilic, and metabolic characteristics.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the trifluoromethoxy group. We will delve into its fundamental physicochemical properties, explore the synthetic methodologies for its incorporation, and examine its strategic application in successful drug discovery programs. As a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group presents a compelling option for chemists seeking to fine-tune molecular properties to overcome common developmental hurdles such as poor metabolic stability and unfavorable membrane permeability.[6]

PART 1: Decoding the Physicochemical Profile of the Trifluoromethoxy Group

The utility of the -OCF3 group stems from a unique confluence of properties that distinguish it from other common substituents. Understanding these characteristics is paramount to leveraging its full potential in drug design.

Electronic Effects: A Powerful Electron-Withdrawing Nature

The trifluoromethoxy group is characterized by its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms.[1] This potent inductive effect significantly modulates the electron distribution within a molecule, which can profoundly impact its reactivity and interactions with biological targets.[1] Unlike the methoxy group (-OCH3), which is a resonance donor, the -OCF3 group's ability to donate electrons via resonance is diminished. This results in a substituent that is a strong sigma-acceptor and a weak pi-donor, influencing the pKa of nearby acidic or basic centers and altering the molecule's hydrogen bonding capabilities.[5][7] Specifically, the oxygen atom's capacity to act as a hydrogen bond acceptor is reduced, which can diminish interactions with metabolic enzymes.[5]

Lipophilicity: A Tool for Fine-Tuning Permeability

A critical parameter in drug design, lipophilicity governs a molecule's ability to traverse biological membranes, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[4][5] Its incorporation almost invariably boosts a compound's lipophilicity, often to a greater extent than the trifluoromethyl group.[1]

The table below provides a comparison of the Hansch hydrophobicity parameter (π) for the -OCF3 group and other relevant substituents. A higher π value indicates greater lipophilicity.

| Substituent | Hansch Hydrophobicity Parameter (π) |

| -OCF3 | +1.04 [5][8] |

| -CF3 | +0.88[4] |

| -Br | +0.86[6] |

| -Cl | +0.71[6] |

| -F | +0.14[6] |

| -H | 0.00[6] |

| -OCH3 | -0.02 |

This high lipophilicity makes the -OCF3 group a powerful tool for enhancing membrane permeability and bioavailability.[4][8]

Metabolic Stability: A Shield Against Degradation

One of the primary reasons for incorporating fluorinated groups into drug candidates is to enhance metabolic stability.[1] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[1] By strategically placing an -OCF3 group, medicinal chemists can shield susceptible positions on a molecule from metabolic attack, particularly oxidative metabolism by cytochrome P450 enzymes.[1][9] This increased resistance to degradation can prolong a drug's half-life, potentially leading to reduced dosage frequency and an improved therapeutic window.[1][9] The trifluoromethoxy group offers significant metabolic advantages over a simple methoxy group, which is prone to O-dealkylation.[5]

pKa Modulation

The strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the acidity or basicity of proximal functional groups.[10] For instance, attaching an -OCF3 group to an aromatic ring can lower the pKa of a nearby carboxylic acid or phenol, making it more acidic. Conversely, it will decrease the basicity of an adjacent aniline or other basic nitrogen-containing group. This modulation of pKa can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties.[11]

PART 2: Synthetic Strategies for Installing the Trifluoromethoxy Group

Despite its desirable properties, the incorporation of the trifluoromethoxy group into organic molecules can be challenging.[4][8] This is primarily due to the high instability of the trifluoromethoxide anion (CF3O-), which makes direct nucleophilic approaches difficult.[4][8] However, a number of effective synthetic methodologies have been developed.

The following diagram illustrates a general decision-making workflow for selecting a synthetic strategy.

Caption: Decision workflow for selecting a trifluoromethoxylation method.

Classical Methods

Historically, the synthesis of aryl trifluoromethyl ethers involved harsh reaction conditions.

-

Chlorine-Fluorine Exchange: This multi-step process begins with the conversion of a phenol to its corresponding trichloromethyl ether, which is then fluorinated using reagents like antimony trifluoride (Swarts reaction) or molybdenum hexafluoride.[6][12]

-

Via Aryl Chlorothionoformates: Developed by Yarovenko and Vasil'eva, this approach converts aryl chlorothionoformates into aryl trifluoromethyl ethers through chlorination followed by fluorination.[6] However, the high toxicity of the intermediates has limited its industrial application.[6]

Modern Electrophilic and Radical Strategies

More recently, the development of electrophilic and radical-based methods has significantly expanded the toolkit for trifluoromethoxylation, offering milder conditions and broader functional group tolerance.

-

Electrophilic Reagents: Hypervalent iodine(III) reagents, such as those developed by Togni and Umemoto, have enabled the direct conversion of phenols and other nucleophilic aromatic substrates into trifluoromethoxy-containing molecules.[5] These reagents act as sources of an electrophilic "OCF3+" equivalent.

Experimental Protocol: Electrophilic Trifluoromethoxylation of a Phenol

The following is a representative protocol for the direct O-trifluoromethylation of a phenol using a Togni-type reagent.

-

Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

Reagent Addition: Add the electrophilic trifluoromethoxylation reagent (e.g., 1-(trifluoromethoxy)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) (1.1-1.5 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl trifluoromethyl ether.

PART 3: Case Studies of the Trifluoromethoxy Group in Approved Drugs

The strategic value of the trifluoromethoxy group is evidenced by its inclusion in several FDA-approved pharmaceuticals across a diverse range of therapeutic areas.[5][13]

-

Riluzole (Amyotrophic Lateral Sclerosis): Riluzole contains a 4-trifluoromethoxy-anilino moiety. The lipophilic and electron-withdrawing -OCF3 group is crucial for its ability to cross the blood-brain barrier and exert its neuroprotective effects.

-

Delamanid and Pretomanid (Tuberculosis): These nitroimidazole-class antibiotics feature the -OCF3 group.[5][14] Its presence enhances the metabolic stability and lipophilicity of the molecules, contributing to their efficacy against Mycobacterium tuberculosis.[5]

-

Sonidegib (Cancer): A Hedgehog signaling pathway inhibitor used to treat basal cell carcinoma, Sonidegib incorporates an -OCF3 group on a phenyl ring. This substituent likely contributes to an optimized ADME profile, including metabolic stability and appropriate lipophilicity for target engagement.[5]

-

Celikalim (Antihypertensive): This compound, developed for managing blood pressure, also contains the trifluoromethoxy functional group.[5]

The successful application of the -OCF3 group in these drugs underscores its role in fine-tuning molecular properties to achieve a desirable balance of potency, selectivity, and pharmacokinetics.[5]

PART 4: Challenges and Future Perspectives

Despite its advantages, the trifluoromethoxy group remains less common in pharmaceuticals than the trifluoromethyl group.[5] This is partly due to the synthetic challenges and the higher cost of reagents associated with its introduction.[8] The development of more cost-effective, scalable, and versatile trifluoromethoxylation methods is an active area of research that will be crucial for its wider adoption.[8]

Future research will likely focus on:

-

Developing novel catalytic methods for trifluoromethoxylation.

-

Expanding the substrate scope to include more complex and diverse molecular scaffolds.

-

Further elucidating the subtle conformational and electronic effects of the -OCF3 group to enable more precise, rational drug design.

Conclusion

The trifluoromethoxy group is a powerful and unique substituent in the medicinal chemist's arsenal.[4][15] Its ability to simultaneously enhance lipophilicity, block metabolic degradation, and modulate electronic properties provides a compelling strategy for optimizing drug candidates.[1][5] While synthetic hurdles have historically limited its use, the advent of modern synthetic methods is making this valuable functional group more accessible. As our understanding of its properties deepens and synthetic methodologies improve, the trifluoromethoxy group is poised to play an increasingly important role in the development of next-generation therapeutics.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. Dakenchem.

- Recent advances in the synthesis of trifluoromethyl ethers through the direct O. (2021). Chemical Review and Letters.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Semantic Scholar.

- fda-approved-trifluoromethyl-group-containing-drugs-a-review-of-20-years. Ask this paper.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.

- Advances in the Development of Trifluoromethoxyl

- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. Benchchem.

- Trifluoromethyl group. Wikipedia.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. (2025).

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chemrevlett.com [chemrevlett.com]

- 14. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipophilicity and Solubility Profile of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate: A Guide for Drug Development Professionals

An In-Depth Technical Guide for Researchers

Abstract

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a halogenated aromatic ester with structural motifs of interest in medicinal chemistry and materials science. Its physicochemical properties, particularly lipophilicity and aqueous solubility, are critical determinants of its behavior in biological and chemical systems. This guide provides a comprehensive analysis of these properties, blending theoretical predictions with detailed, field-proven experimental protocols. We delve into the structural rationale for its expected high lipophilicity and low solubility, outline robust methodologies for their empirical determination, and discuss the profound implications for drug discovery and development. This document is intended for researchers, medicinal chemists, and formulation scientists seeking a practical and scientifically grounded understanding of this compound.

Introduction: The Significance of Physicochemical Properties

In modern drug discovery, the adage "a drug must first reach its target" underscores the primacy of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. At the core of ADME are two fundamental physicochemical parameters: lipophilicity and solubility. Lipophilicity, the affinity of a molecule for a lipid-like environment, governs its ability to cross biological membranes. Solubility, its capacity to dissolve in a given solvent, is a prerequisite for absorption from the gastrointestinal tract and for formulation into a viable dosage form.

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS: 1186195-27-6) presents a fascinating case study.[1] Its structure incorporates several key features that significantly influence these properties:

-

Aromatic Ring: Forms the core scaffold.

-

Ethyl Ester Group: A potential site for hydrolysis and a contributor to lipophilicity.

-

Bromo Substituent: A halogen atom that significantly increases lipophilicity.

-

Trifluoromethoxy (-OCF₃) Group: A "super-halogen" or "pseudo-halogen" that is strongly electron-withdrawing and highly lipophilic, often more so than a simple methoxy group.[2]

Understanding the interplay of these groups is essential for predicting the compound's behavior and designing effective development strategies. This guide will first establish a theoretical baseline for its properties through in-silico analysis and then provide actionable, step-by-step protocols for their experimental validation.

In-Silico Analysis and Predicted Properties

Predicting Lipophilicity (LogP)

Lipophilicity is quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP. A higher LogP indicates greater lipophilicity. We can estimate the LogP of the target compound by examining the calculated values (XLogP3) of similar molecules available in the PubChem database.

| Compound Name | Structure | Molecular Formula | XLogP3 Value | Reference |

| Ethyl 4-bromobenzoate | Br-Ph-COOEt | C₉H₉BrO₂ | 3.5 | [4] |

| Ethyl 4-(trifluoromethyl)benzoate | CF₃-Ph-COOEt | C₁₀H₉F₃O₂ | 3.5 | [5] |

| Methyl 4-bromo-2-(trifluoromethyl)benzoate | Br-Ph(CF₃)-COOMe | C₉H₆BrF₃O₂ | 3.4 | [6] |

| Ethyl 4-bromo-2-(trifluoromethoxy)benzoate | Br-Ph(OCF₃)-COOEt | C₁₀H₈BrF₃O₃ | ~4.0 - 4.5 (Estimated) | N/A |

Causality and Rationale:

-

The replacement of a hydrogen atom with a bromine atom typically increases the LogP by approximately +1.0.

-

The trifluoromethoxy group (-OCF₃) is known to be one of the most lipophilic substituents used in medicinal chemistry. Its contribution to LogP (π value) is significantly positive.

-

Given that analogs with either a bromo or a trifluoromethyl group already have XLogP3 values around 3.5, the presence of both a bromo and the highly lipophilic trifluoromethoxy group on our target molecule strongly suggests a LogP value in the range of 4.0 to 4.5.

This predicted high LogP places the compound in a region where poor aqueous solubility and potential for non-specific binding are significant concerns that must be experimentally addressed.

Predicting Aqueous Solubility (LogS)

Aqueous solubility is often inversely correlated with lipophilicity. While a precise LogS value is difficult to predict without experimental data, we can make a qualitative assessment. The parent compound, Ethyl 4-bromobenzoate, is described as "insoluble in water" or "slightly soluble".[7][8] Our target molecule, with the addition of the lipophilic -OCF₃ group, is expected to have even lower aqueous solubility. This presents a significant challenge for oral absorption and formulation, necessitating careful experimental characterization.

Experimental Determination of Lipophilicity (LogP)

The gold standard for LogP determination is the Shake-Flask method , as recommended by the OECD Guideline 107. This protocol is a self-validating system when proper controls are implemented.

Workflow for Shake-Flask LogP Determination

Caption: Shake-Flask method for LogP determination.

Detailed Step-by-Step Protocol

Expertise & Causality: This protocol includes critical steps, such as pre-saturation of solvents and mass balance checks, which are essential for thermodynamic accuracy and trustworthiness of the final LogP value.

-

Solvent Preparation (Self-Validation):

-

Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.

-

In a large separatory funnel, mix n-octanol and the buffer in a 1:1 ratio. Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C). This pre-saturation is critical to prevent volume changes during the actual experiment, which would invalidate the results.

-

Allow the phases to separate completely. The upper layer is buffer-saturated n-octanol, and the lower layer is n-octanol-saturated buffer. Use these for the experiment.

-

-

Stock Solution and Partitioning:

-

Prepare a stock solution of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate in the buffer-saturated n-octanol at a concentration that is detectable by your analytical method (e.g., 1 mg/mL).

-

In triplicate, add a precise volume of the stock solution to a vessel (e.g., glass vial) containing a known volume of the n-octanol-saturated buffer. The volume ratio should be chosen based on the expected LogP (for a high LogP, a higher ratio of aqueous phase may be needed).

-

Include a control with no compound to serve as a blank.

-

-

Equilibration:

-

Seal the vials and shake them on a mechanical shaker at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration in each phase no longer changes over time.

-

-

Phase Separation:

-

Centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases and break any emulsions. This step is vital for accurate sampling.

-

-

Quantification:

-

Carefully sample a known aliquot from both the n-octanol and the buffer phases.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), due to its specificity and sensitivity. A calibration curve must be generated in the corresponding solvent matrix for accurate quantification.

-

-

Calculation and Trustworthiness:

-

Calculate the partition coefficient: P = [Concentration in n-octanol] / [Concentration in buffer].

-

Calculate the final value: LogP = log10(P).

-

Mass Balance Check: For trustworthiness, perform a mass balance calculation. The total amount of compound recovered from both phases should be within 90-110% of the initial amount added. A poor mass balance may indicate degradation, volatilization, or adsorption to the container walls.

-

Experimental Determination of Aqueous Solubility

Given the predicted low solubility, the Equilibrium Shake-Flask Solubility method (OECD Guideline 105) is the most appropriate and reliable approach.

Workflow for Equilibrium Solubility Determination

Caption: Equilibrium shake-flask method for solubility.

Detailed Step-by-Step Protocol

Expertise & Causality: The cornerstone of this protocol is ensuring a true thermodynamic equilibrium between the solid and dissolved states. The visual confirmation of excess solid is a simple but critical self-validating step.

-

Preparation:

-

In triplicate, add an excess amount of solid Ethyl 4-bromo-2-(trifluoromethoxy)benzoate to a vial containing a known volume of the desired aqueous medium (e.g., pH 7.4 phosphate buffer). "Excess" means enough solid will remain undissolved at equilibrium.

-

Include a control vial with only the buffer.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period. For crystalline compounds, especially those with low solubility, 48-72 hours may be required to reach equilibrium.

-

Periodically sample the supernatant and measure the concentration. Equilibrium is reached when consecutive measurements show no significant change.

-

-

Phase Separation (Self-Validation):

-

At the end of the equilibration period, visually confirm that excess solid is still present in every vial. This is the most important validation step ; without it, the solution may not be saturated, and the result would not be the equilibrium solubility.

-

Separate the solid from the solution. This is best done by centrifugation at high speed, followed by careful removal of the supernatant. Filtration can also be used, but one must first verify that the compound does not bind to the filter material.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation and bring the concentration into the linear range of the analytical method.

-

Quantify the concentration using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.

-

-

Reporting:

-

Report the solubility in standard units such as µg/mL, mg/L, or molarity (µM or mM). The pH and temperature of the experiment must always be reported alongside the value.

-

Implications for Drug Development

A high LogP (>4.0) and low aqueous solubility (<10 µM) profile for Ethyl 4-bromo-2-(trifluoromethoxy)benzoate would have several critical consequences:

-

Absorption & Bioavailability: Low solubility is a primary cause of poor oral absorption. The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed effectively.

-

Formulation: Developing an oral dosage form would be challenging. Advanced formulation strategies, such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or particle size reduction (micronization/nanonization), would likely be required.

-

Promiscuity and Toxicity: Highly lipophilic compounds often exhibit non-specific binding to proteins and membranes, which can lead to off-target effects and an increased risk of toxicity.

-

Metabolic Stability: The lipophilicity may lead to sequestration in adipose tissues, potentially prolonging the half-life but also increasing the potential for accumulation. The ethyl ester is a likely site for metabolic hydrolysis by esterase enzymes.

Conclusion

While lacking direct experimental data, a thorough analysis of its structure and comparison with known analogs strongly suggests that Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a highly lipophilic and poorly soluble compound. This whitepaper provides the theoretical foundation for this assessment and, more importantly, furnishes robust, self-validating experimental protocols for the definitive determination of its LogP and aqueous solubility. For any research or development program involving this molecule, the early and accurate measurement of these fundamental properties is not merely recommended; it is an absolute necessity for making informed decisions and mitigating downstream risks.

References

- CymitQuimica. (2023, July 10). Ethyl 4-bromo-2-(trifluoromethyl)benzoate Safety Data Sheet.

- BLD Pharm. (n.d.). Ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

- CDH Fine Chemical. (2024, May 2). ETHYL-4-BROMO BENZOATE FOR SYNTHESIS.

-

Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1(13). Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-amino-2-bromo-6-(trifluoromethyl)-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl-4-Bromo-2-(trifluoromethyl)benzoate. Retrieved from [Link]

Sources

- 1. 1186195-27-6|Ethyl 4-bromo-2-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl-4-Bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Commercial Availability and Strategic Procurement of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate in Medicinal Chemistry

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS No. 1186195-27-6) is a highly functionalized aromatic compound that has garnered significant interest in the pharmaceutical and agrochemical industries. Its utility stems from the unique combination of three key structural features: a bromine atom, a trifluoromethoxy group, and an ethyl ester. Each of these moieties imparts specific properties that are highly advantageous in the design of novel bioactive molecules.

The trifluoromethoxy (-OCF3) group is particularly noteworthy. It is a bioisostere of the methoxy group but with significantly different electronic properties. The strong electron-withdrawing nature of the three fluorine atoms enhances the metabolic stability of the molecule by making the ether linkage more resistant to enzymatic cleavage.[1] Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents, which can improve a drug candidate's ability to cross cellular membranes and the blood-brain barrier, thereby enhancing its bioavailability.[1]

The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents at the 4-position of the benzene ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The ethyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form a diverse array of amides. This adds another layer of synthetic flexibility for the medicinal chemist.

Given these advantageous properties, Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.

Commercial Availability and Supplier Landscape

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is commercially available from a number of chemical suppliers who specialize in research chemicals and building blocks for drug discovery. The compound is typically offered in various quantities, ranging from grams to kilograms, to accommodate the needs of both academic research laboratories and larger-scale drug development programs.

Key Supplier and Product Overview

| Supplier | CAS Number | Typical Purity | Available Quantities | Additional Information |

| BLD Pharm | 1186195-27-6 | ≥95% | Inquire for details | Offers cold-chain transportation.[2] |

| Sigma-Aldrich | 1186195-27-6 | 95% | 1 g, 5 g, 25 g | Sourced from AstaTech, Inc.[3] |

| AKSci | 1186195-27-6 | 95% | 1 g, 5 g | Products are stocked and shipped from the USA. |

This table is a representative sample and not an exhaustive list of all available suppliers. Researchers are encouraged to conduct their own market research.

A Scientist's Guide to Procurement: Beyond the Catalog Listing

As a Senior Application Scientist, I advise researchers to look beyond simple catalog listings when procuring critical building blocks like Ethyl 4-bromo-2-(trifluoromethoxy)benzoate. The quality and purity of your starting materials can have a profound impact on the outcome of your experiments, affecting everything from reaction yields to the biological activity of your final compounds.

The Procurement Workflow: A Decision-Making Framework

The following diagram illustrates a robust workflow for the procurement and qualification of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate, ensuring that the material meets the stringent requirements of your research.

Caption: A workflow for the strategic sourcing and qualification of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

Technical Deep Dive: Ensuring Compound Integrity

The trustworthiness of your research is directly linked to the quality of your starting materials. While suppliers provide a Certificate of Analysis (CoA), it is prudent to perform in-house quality control on a new batch of any critical reagent.

Potential Impurities: A Synthesis-Based Perspective

Understanding the potential synthetic routes to Ethyl 4-bromo-2-(trifluoromethoxy)benzoate can provide insights into likely impurities. A plausible synthetic pathway involves:

-

Bromination of a suitable toluene derivative: For instance, starting with 2-nitrotoluene, one could perform a bromination followed by subsequent functional group manipulations.[4]

-

Trifluoromethoxylation of a phenolic precursor: The introduction of the trifluoromethoxy group can be achieved through various methods, such as the O-trifluoromethylation of a phenol.[1][5][6][7][8]

-

Esterification of the corresponding carboxylic acid: The final step would likely be an esterification of 4-bromo-2-(trifluoromethoxy)benzoic acid with ethanol.[9][10]

Potential impurities could include:

-

Starting materials: Unreacted 4-bromo-2-(trifluoromethoxy)benzoic acid or the phenolic precursor.

-

Reagents from the trifluoromethoxylation step.

-

Isomeric impurities: Bromination at other positions of the aromatic ring.

-

Byproducts of the esterification reaction.

Experimental Protocol: In-House Quality Control via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and efficient technique for assessing the purity and identity of organic compounds.[11][12][13][14]

Objective: To confirm the identity and estimate the purity of a newly acquired sample of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

Materials:

-

Sample of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the Ethyl 4-bromo-2-(trifluoromethoxy)benzoate sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure proper shimming to obtain sharp peaks and good resolution.

-

Integrate all peaks in the spectrum.

-

-

Data Analysis:

-

Confirm Identity: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and splitting patterns for the structure. The expected approximate chemical shifts for the aromatic protons will be in the range of 7.0-8.0 ppm. The ethyl group will show a quartet around 4.4 ppm and a triplet around 1.4 ppm.

-

Estimate Purity:

-

Identify the peaks corresponding to the desired compound.

-

Look for any unexpected peaks that may indicate the presence of impurities.

-

The relative integration of the impurity peaks compared to the product peaks can provide a semi-quantitative measure of purity. For a more accurate quantitative analysis (qNMR), a certified internal standard would be required.

-

-

Concluding Remarks

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and other areas of chemical research. Its commercial availability from a range of suppliers makes it an accessible starting material. However, as with any critical reagent, a thorough evaluation of suppliers and in-house quality control are essential to ensure the reliability and reproducibility of your experimental results. By following a strategic procurement process and implementing routine quality checks, researchers can confidently incorporate this powerful building block into their synthetic endeavors, accelerating the path to discovery.

References

-

Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3742–3745. [Link]

-

Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2017). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 82(15), 8250–8255. [Link]

-

Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2017). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society, 139(31), 10673–10676. [Link]

-

Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. (n.d.). ResearchGate. Retrieved from [Link]

-

O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. (2016). ACS Publications. [Link]

-

NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. [Link]

-

Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Quality Control. (n.d.). Creative Biostructure. Retrieved from [Link]

-

Modern Pharmaceutical Quality Control. (n.d.). Bruker. Retrieved from [Link]

-

Podgorskii, V. V., Mikhalev, A. S., & Kalabin, G. A. (2011). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Pharmaceutical Chemistry Journal, 45(3), 184–187. [Link]

-

how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? (2019, February 16). ResearchGate. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Solved Ethyl benzoate 'H NMR spectra abundance 60 0.9 0.8 | Chegg.com. (2022, July 4). Chegg. [Link]

-

Benzoic acid, 4-amino-2-bromo-6-(trifluoromethyl)-, ethyl ester. (2022, October 11). PubChem. [Link]

-

Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. (n.d.). PrepChem.com. Retrieved from [Link]

-

3-bromo-4-hydroxytoluene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. (2024, February 28). YouTube. [Link]

- CN105646139A - P-bromotoluene synthesis process. (n.d.). Google Patents.

- CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.

- US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.

-

Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (n.d.). International Journal of Scientific & Technology Research. Retrieved from [Link]

-

4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1186195-27-6|Ethyl 4-bromo-2-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]

- 3. ETHYL 4-BROMO-2-(TRIFLUOROMETHOXY)BENZOATE | 1186195-27-6 [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 7. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

- 10. ijstr.org [ijstr.org]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Modern Pharmaceutical Quality Control | Bruker [bruker.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Trifluoromethoxylated Aromatic Building Blocks: Synthesis, Properties, and Applications

Introduction: The Rise of a Privileged Moiety in Modern Chemistry

In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent, offering a distinct profile of physicochemical properties that sets it apart from its more common counterparts like the trifluoromethyl (-CF3) and methoxy (-OCH3) groups.[3][4] Trifluoromethoxylated aromatic compounds, once considered a synthetic challenge, are now increasingly accessible building blocks for creating next-generation pharmaceuticals, agrochemicals, and advanced materials.[5][6]

This guide provides an in-depth exploration of trifluoromethoxylated aromatic building blocks, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental properties of the -OCF3 group, survey the key synthetic strategies for its introduction onto aromatic scaffolds, and highlight its transformative applications, particularly in drug discovery.

The Trifluoromethoxy Group: A Profile of Unique Physicochemical Properties

The trifluoromethoxy group's influence on a molecule's behavior stems from a unique combination of high electronegativity, metabolic stability, and lipophilicity.[7][8] Understanding these properties is crucial for rationally designing molecules with desired characteristics.

-

Exceptional Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in drug design.[9] This high lipophilicity can significantly enhance a molecule's ability to cross biological membranes, a critical factor for bioavailability and cell permeability.[1]

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[9][10] This resistance can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[1][7]

-

Strong Electron-Withdrawing Nature : The high electronegativity of the three fluorine atoms makes the -OCF3 group a potent electron-withdrawing substituent.[1] This property can significantly modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and affecting drug-receptor interactions.

-

Unique Conformational Influence : In aryl trifluoromethyl ethers, the -OCF3 group typically adopts a conformation orthogonal to the plane of the aromatic ring.[11] This perpendicular orientation can add three-dimensional complexity to a molecule, potentially leading to enhanced binding affinity with biological targets.[11]

Table 1: Comparison of Physicochemical Properties

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Parameter (σp) |

| -OCF3 | +1.04 [5][12] | +0.35 |

| -CF3 | +0.88[5] | +0.54 |

| -OCH3 | -0.02 | -0.27 |

| -Cl | +0.71 | +0.23 |

| -F | +0.14[12] | +0.06 |

Synthetic Strategies for Trifluoromethoxylated Aromatic Compounds

The synthesis of trifluoromethoxylated aromatics has evolved significantly, moving from harsh, classical methods to more versatile and milder modern techniques. The choice of synthetic route often depends on the starting material and the desired substitution pattern.

From Aryl Halides: The Power of Catalysis

Palladium- and copper-catalyzed cross-coupling reactions are among the most widely used methods for constructing the C(aryl)-OCF3 bond. However, the direct trifluoromethoxylation of aryl halides has been challenging due to the weak nucleophilicity of the trifluoromethoxide anion and competing β-fluoride elimination.[13] Recent advances in photoredox catalysis have shown promise in overcoming these hurdles, enabling the direct trifluoromethoxylation of aryl halides under mild conditions.[13]

From Phenols and Alcohols: Direct O-Trifluoromethylation

The direct trifluoromethylation of hydroxyl groups offers a straightforward route to trifluoromethyl ethers.

-

Electrophilic Trifluoromethylating Reagents : Reagents such as Togni's and Umemoto's reagents can effectively trifluoromethylate phenols and alcohols.[5][14] These reactions often proceed under mild conditions and tolerate a variety of functional groups.[5]

From Aryl Diazonium Salts

The reaction of aryl diazonium salts with a source of trifluoromethoxide is a classical method for introducing the -OCF3 group. While effective for certain substrates, this method can be limited by the stability of the diazonium salt.

C-H Trifluoromethoxylation

Direct C-H trifluoromethoxylation of arenes and heteroarenes represents a highly atom-economical approach. Recent breakthroughs have demonstrated the feasibility of this transformation using novel trifluoromethoxylating reagents and redox-active catalysts, often proceeding at room temperature with high functional group tolerance.[15]

Diagram 1: General Workflow for Palladium-Catalyzed Trifluoromethoxylation

Caption: A simplified representation of a Pd-catalyzed cross-coupling cycle for the synthesis of aryl trifluoromethyl ethers.

Key Trifluoromethoxylated Aromatic Building Blocks

A variety of trifluoromethoxylated aromatic compounds are now commercially available, serving as versatile starting materials for more complex syntheses.

-

4-(Trifluoromethoxy)aniline : A key building block for pharmaceuticals and agrochemicals. The amino group provides a handle for further functionalization through amide bond formation or diazotization.

-